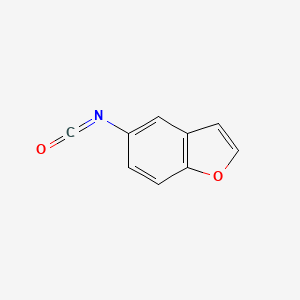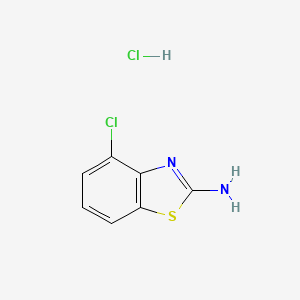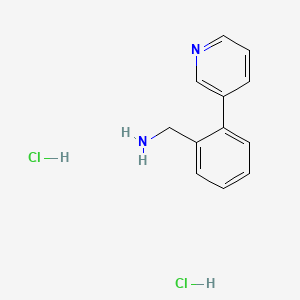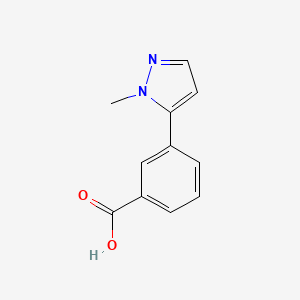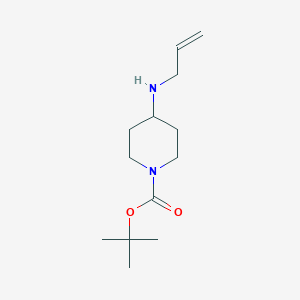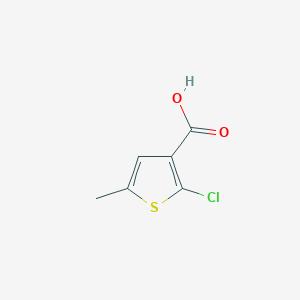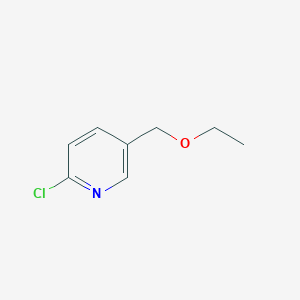
2-Chloro-5-(ethoxymethyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(ethoxymethyl)pyridine is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(ethoxymethyl)pyridine consists of a pyridine ring with a chlorine atom and an ethoxymethyl group attached at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-(ethoxymethyl)pyridine is a solid at room temperature . It has a density of 1.169 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthesis Improvements : Research has focused on improving the synthesis of related chlorinated pyridines, demonstrating the importance of selective chlorination in organic synthesis. For instance, a study described the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, highlighting the utility of specific chlorinating reagents under mild conditions (Xia Liang, 2007).
- Chemical Transformations : The reactivity of chloro- and methoxypyridines with various reagents has been studied, illustrating the potential for generating a wide range of derivatives. For example, lithiation studies of 2-chloro and 2-methoxypyridine provide insights into regioselectivity and reaction mechanisms critical for synthesizing complex molecules (P. Gros, S. Choppin, Y. Fort, 2003).
Material Science and Photophysical Applications
- Liquid Crystalline Compounds : The development of pyridine-containing liquid crystalline materials showcases the application in material science, particularly for display technologies. A study on the novel synthesis of 5-substituted 2-(4-alkylphenyl)pyridines underlines this application (W. Chia, S. Shen, Hong‐Cheu Lin, 2001).
- Photophysical Evaluation : Research on the photophysical properties of pyridine derivatives, such as their fluorescence quantum yields, contributes to understanding how these compounds can be used in optical materials and fluorescent markers (Masayori Hagimori, Yasuhisa Nishimura, Naoko Mizuyama, Yasuhiro Shigemitsu, 2019).
Pharmaceutical and Biological Research
- Drug Synthesis and Evaluation : The synthesis of pyridine analogs and their evaluation for biological activities, including their potential as antibacterial agents, demonstrates the pharmaceutical applications of pyridine derivatives. Characterization and pharmacological evaluation studies offer insights into the medicinal chemistry of pyridine-based compounds (N. Patel, H. Patel, 2012).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H319, H332, H412, indicating that it is harmful if swallowed, causes serious eye irritation, harmful if inhaled, and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2-chloro-5-(ethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMFXDNNBZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597367 | |
| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(ethoxymethyl)pyridine | |
CAS RN |
871829-50-4 | |
| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

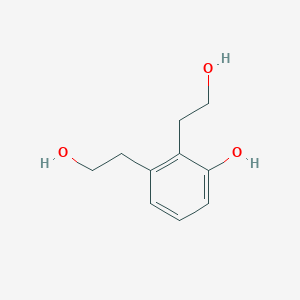
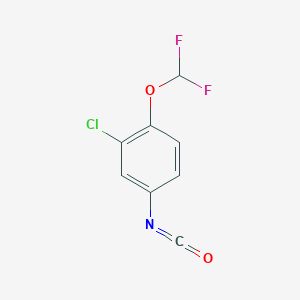
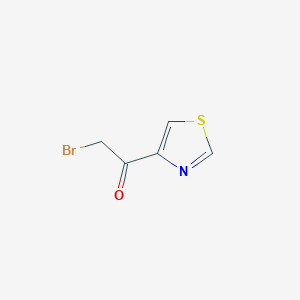
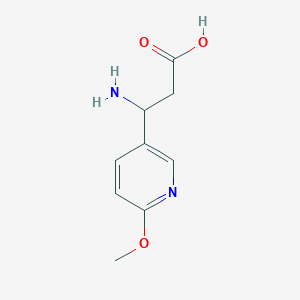
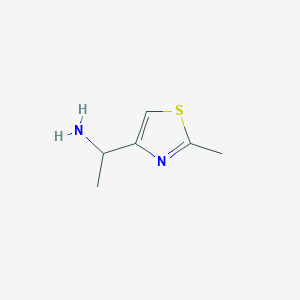

![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)
